molecular formula C22H20N4 B12463813 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine

Cat. No.: B12463813
M. Wt: 340.4 g/mol
InChI Key: IOIUJDVHANFAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline typically involves the reaction of 2-phenyl-1H-1,3-benzodiazole-5-carbaldehyde with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its imine group can participate in nucleophilic addition reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline
  • N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]benzene
  • N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenylamine

Uniqueness

N,N-dimethyl-4-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]aniline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as in the design of selective catalysts and advanced materials .

Properties

Molecular Formula

C22H20N4

Molecular Weight

340.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]aniline

InChI

InChI=1S/C22H20N4/c1-26(2)19-11-8-16(9-12-19)15-23-18-10-13-20-21(14-18)25-22(24-20)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,24,25)

InChI Key

IOIUJDVHANFAQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.